molecular formula C30H28FeO4P2 B6319525 MFCD09971740 CAS No. 756824-22-3

MFCD09971740

Cat. No.: B6319525
CAS No.: 756824-22-3
M. Wt: 570.3 g/mol
InChI Key: LBQFGHNIRDZESS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3 is C30H28FeO4P2 . The molecular weight is 570.33 g/mol .


Chemical Reactions Analysis

HiersoPHOS-3 may be used in Palladium promoted catalytic transformations, such as the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions (Suzuki-Miyaura coupling, Heck coupling, Buchwald-Hartwig cross-coupling as well as Sonogashira reactions) .

Safety and Hazards

1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3 is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of skin contact, it is advised to immediately wash with water and soap and rinse thoroughly . If it comes into contact with the eyes, rinse opened eye for several minutes under running water .

Future Directions

Given the interest in this compound in the academic and industrial research communities, it is likely that future research will continue to explore its potential applications, particularly in the field of catalytic transformations .

Mechanism of Action

Target of Action

The primary target of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3, also known as MFCD09971740, are Palladium-promoted catalytic transformations . These transformations play a crucial role in various chemical reactions, particularly in the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .

Mode of Action

This compound interacts with its targets by acting as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3 forms a complex with Palladium, promoting catalytic transformations .

Biochemical Pathways

The compound affects several biochemical pathways, including:

Pharmacokinetics

As a ligand in palladium-promoted catalytic transformations, it is expected to have a significant impact on the bioavailability of the resulting compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon and carbon–nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3' involves the reaction of 5-methyl-2-furanyl lithium with bis(dichlorophosphino)ferrocene in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.", "Starting Materials": [ "5-methyl-2-furanyl lithium", "bis(dichlorophosphino)ferrocene", "palladium catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-methyl-2-furanyl lithium is prepared by reacting 5-methyl-2-furanol with n-butyllithium.", "Step 2: Bis(dichlorophosphino)ferrocene is dissolved in a solvent such as toluene or THF and the palladium catalyst is added. The mixture is then heated to a specific temperature and 5-methyl-2-furanyl lithium is added dropwise.", "Step 3: The reaction mixture is stirred for a specific amount of time and then quenched with hydrochloric acid.", "Step 4: The resulting mixture is extracted with a solvent such as dichloromethane and the organic layer is dried over anhydrous magnesium sulfate.", "Step 5: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to obtain '1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3'." ] }

CAS No.

756824-22-3

Molecular Formula

C30H28FeO4P2

Molecular Weight

570.3 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-yl-bis(5-methylfuran-2-yl)phosphane;iron(2+)

InChI

InChI=1S/2C15H14O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*3-10H,1-2H3;/q2*-1;+2

InChI Key

LBQFGHNIRDZESS-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.[Fe]

Canonical SMILES

CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.[Fe+2]

Origin of Product

United States

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